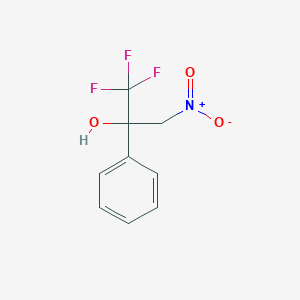

1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol

Description

Properties

IUPAC Name |

1,1,1-trifluoro-3-nitro-2-phenylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c10-9(11,12)8(14,6-13(15)16)7-4-2-1-3-5-7/h1-5,14H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYAQLFOMNYIRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C[N+](=O)[O-])(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzaldehyde, nitromethane, and trifluoroacetaldehyde.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Reaction Steps:

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group undergoes catalytic hydrogenation to yield β-amino alcohols, key intermediates in drug synthesis. Raney nickel or palladium catalysts are typically employed .

Example Reaction :

Key Observations :

-

Reductions proceed with retention of configuration at the hydroxyl-bearing carbon .

-

Competing oxazolidinone formation may occur under basic conditions .

Photodegradation Pathways

Under UV irradiation, the nitro group undergoes homolytic cleavage, producing trifluoroacetophenone derivatives and nitric oxide (NO) .

Degradation Products :

Conditions :

-

Solvent: Ethanol or aqueous buffer.

-

Wavelength: 254–365 nm.

Nucleophilic Substitution at the Hydroxyl Group

The tertiary alcohol undergoes substitution with electrophiles under acidic or Mitsunobu conditions.

Example :

Applications :

Stereoselective Transformations

The compound’s chiral center enables asymmetric synthesis of bioactive molecules. For instance, enzymatic resolution or chiral auxiliaries enhance enantiopurity .

Case Study :

-

Enzymatic Hydrolysis : Lipases (e.g., CAL-B) selectively hydrolyze one enantiomer, achieving >98% ee .

Comparative Reactivity of Derivatives

Structural analogs exhibit varying reactivities based on substituents:

Mechanistic Insights

Scientific Research Applications

Biological Activities

Research indicates that 1,1,1-trifluoro-3-nitro-2-phenylpropan-2-ol exhibits various biological activities:

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against certain bacterial strains. Studies have indicated its effectiveness as a potential pharmaceutical agent .

- Pharmaceutical Intermediate : Due to its structural features, it serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds. Its trifluoromethyl group is particularly useful in enhancing the metabolic stability and bioavailability of drugs .

Applications in Organic Synthesis

The compound finds extensive applications in organic synthesis:

- Building Block for Fluorinated Compounds : this compound is utilized as a building block for synthesizing fluorinated organic compounds. The presence of the trifluoromethyl group imparts unique reactivity patterns that are exploited in various synthetic pathways .

- Enantioselective Synthesis : The compound is also employed in enantioselective syntheses where the introduction of chirality is essential. Its ability to undergo stereoselective transformations makes it a valuable reagent in asymmetric synthesis .

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in various biochemical pathways, leading to modulation of their activity.

Pathways Involved: The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol with three structurally related compounds identified in the evidence (Table 1). Key differences in substituents, synthesis, and properties are highlighted.

Table 1: Comparative Analysis of Structurally Similar Compounds

*Calculated molecular weight based on formula.

Key Comparisons

Structural Differences Nitro Group vs. Amino/Thienyl Groups: The presence of a nitro group in the target compound distinguishes it from analogs with amino (e.g., ) or thienylmethyl () substituents. Fluorination Patterns: While all compounds are fluorinated, the target compound’s trifluoromethyl group at position 1 contrasts with hexafluoropropanol () or trifluoro-hydroxypropyl () moieties. Increased fluorination typically improves lipophilicity and metabolic stability, which is critical in medicinal chemistry .

Synthesis and Yield The compound in was synthesized via a Na₂CO₃-mediated reaction in MeCN with a moderate yield (33%) .

The target compound’s melting point is unreported but may vary due to nitro-group polarity.

Applications

- Medicinal Use : The compound is explicitly marketed for medicinal purposes, though specifics are undisclosed . The nitro group in the target compound could confer antibacterial or antifungal activity, as seen in nitro-aromatic drugs.

- Material Science : Fluorinated alcohols like those in are used as solvents or intermediates in high-performance polymers .

Biological Activity

1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol (CAS No. 82945-27-5) is an organic compound characterized by the presence of trifluoromethyl, nitro, and phenyl groups attached to a propanol backbone. This unique structure imparts significant chemical reactivity and potential biological activity, making it a subject of interest in various fields including medicinal chemistry and pharmacology.

The molecular formula of this compound is C9H8F3NO3. It is synthesized through reactions involving benzaldehyde, nitromethane, and trifluoroacetaldehyde under alkaline conditions. The compound can undergo various chemical reactions such as oxidation and reduction, leading to the formation of derivatives that may exhibit distinct biological properties .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. The nitro group can be reduced to form reactive intermediates that may inhibit enzyme activity or disrupt cellular processes. This interaction is critical for understanding its potential therapeutic applications .

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains. Its unique trifluoromethyl and nitro functionalities are thought to contribute to this effect .

Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In vitro studies have shown potential in modulating inflammatory pathways, although detailed mechanisms remain to be fully elucidated .

Pharmaceutical Applications : Ongoing research is exploring the use of this compound as a pharmaceutical intermediate in drug development. Its structural characteristics may enhance the efficacy of drug candidates targeting specific diseases .

Case Studies

Several studies have highlighted the biological activities associated with this compound:

- Study on Antimicrobial Activity : A study conducted on various derivatives of trifluoromethyl compounds demonstrated that certain modifications to the structure of this compound enhanced its antimicrobial properties against Gram-positive bacteria .

- Evaluation of Anti-inflammatory Effects : Research investigating the anti-inflammatory effects showed that the compound could inhibit pro-inflammatory cytokines in cell cultures, suggesting a mechanism involving modulation of inflammatory signaling pathways .

- Synthesis and Biological Evaluation : A comprehensive synthesis approach was undertaken to create analogs of this compound. These analogs were tested for their biological activities and showed promising results in reducing inflammation and exhibiting antimicrobial effects .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be informative:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Notable Features |

|---|---|---|---|

| This compound | Moderate | Significant | Contains trifluoromethyl and nitro groups |

| 3-Amino-trifluoromethyl alcohol | High | Moderate | Exhibits strong antibacterial properties |

| Trifluoromethyl ketones | Low | Variable | Less reactive due to lack of nitro group |

Q & A

What are the recommended synthetic routes for 1,1,1-trifluoro-3-nitro-2-phenylpropan-2-ol, and how can reaction conditions be optimized?

Level: Basic

Answer:

The compound is typically synthesized via a multi-step approach:

Trifluoromethylation : Introduce the trifluoromethyl group to a phenylpropanone precursor using reagents like (CF₃)₂Hg or CF₃SiMe₃ under anhydrous conditions .

Nitration : Nitrate the intermediate at the meta position using mixed HNO₃/H₂SO₄, maintaining temperatures below 0°C to minimize side reactions.

Reduction : Reduce the ketone to a secondary alcohol using NaBH₄ or LiAlH₄ in THF.

Optimization Tips:

- Monitor reaction progress via TLC or GC-MS.

- Use low temperatures (-10°C to 0°C) during nitration to avoid over-nitration.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Table 1: Example Reaction Conditions

| Step | Reagents | Temp (°C) | Yield (%) |

|---|---|---|---|

| 1 | CF₃SiMe₃, CuI | 60 | 65–75 |

| 2 | HNO₃/H₂SO₄ | 0 | 50–60 |

| 3 | NaBH₄, MeOH | 25 | 70–80 |

How can structural elucidation of this compound be performed?

Level: Basic

Answer:

Combine spectroscopic and crystallographic methods:

- NMR :

- XRD : Use SHELXL for refinement . The trifluoromethyl group adopts a staggered conformation, and nitro-group torsion angles should be analyzed for steric effects.

How should researchers address discrepancies between computational and experimental spectroscopic data for this compound?

Level: Advanced

Answer:

Discrepancies often arise from solvent effects or conformational flexibility:

Computational Adjustments :

- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., PCM for DMSO or CDCl₃) .

- Compare Boltzmann-weighted NMR shifts from multiple conformers.

Experimental Validation :

- Acquire variable-temperature NMR to detect dynamic effects.

- Use X-ray crystallography to resolve ground-state conformations .

What strategies improve enantiomeric purity in asymmetric synthesis of this compound?

Level: Advanced

Answer:

- Chiral Catalysts : Employ Sharpless epoxidation or Jacobsen hydrolytic kinetic resolution for nitro-alcohol intermediates .

- Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol (90:10) for separation.

- Kinetic Control : Optimize reaction time and temperature to favor one enantiomer during reduction.

Table 2: Chiral Resolution Parameters

| Method | Conditions | ee (%) |

|---|---|---|

| Jacobsen HKR | (R,R)-salen-Co, H₂O, 25°C | 85–90 |

| Chiralpak IA Chromatography | Hexane/IPA (90:10), 1 mL/min | >99 |

How does the nitro group influence the compound’s reactivity in substitution reactions?

Level: Advanced

Answer:

The nitro group acts as a strong electron-withdrawing group, directing electrophilic attacks to the para position.

- Nucleophilic Substitution : Facilitates SNAr reactions under basic conditions (e.g., K₂CO₃/DMF) at elevated temperatures (80–100°C).

- Reduction : Use H₂/Pd-C or Zn/HCl to reduce the nitro group to an amine, altering solubility and biological activity .

What safety precautions are critical when handling this compound?

Level: Basic

Answer:

- Toxicity : The nitro group may be mutagenic; use PPE (gloves, goggles) and work in a fume hood.

- Storage : Keep in amber vials at -20°C to prevent photodegradation.

- Spill Management : Neutralize with 10% NaOH and adsorb with vermiculite .

How can computational modeling predict the compound’s interactions with biological targets?

Level: Advanced

Answer:

- Docking Studies : Use AutoDock Vina with protein structures (PDB) to assess binding affinity to enzymes like cytochrome P450.

- MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-receptor complexes.

- ADMET Prediction : Tools like SwissADME predict bioavailability and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.